N-(3,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide
Description
N-(3,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 3,5-dimethoxyphenyl group and a 4-ethylpiperazine moiety. The 3,5-dimethoxy substitution on the phenyl ring enhances electron-donating properties and may influence binding affinity to biological targets, while the ethylpiperazine group contributes to solubility and receptor interaction .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-4-19-7-9-20(10-8-19)6-5-17(21)18-14-11-15(22-2)13-16(12-14)23-3/h11-13H,4-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXQRMHDTBZDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203407 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 3,5-dimethoxybenzaldehyde. This intermediate is then subjected to a reductive amination reaction with 4-ethylpiperazine to form the corresponding amine. Finally, the amine is acylated with a suitable acyl chloride to yield the desired propanamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine and Piperidine Derivatives
Piperazine and piperidine rings are common in propanamide derivatives, influencing receptor selectivity and pharmacokinetics. Key examples include:
Key Observations :
- Substituent Effects : The 3,5-dimethoxy group in the target compound contrasts with electron-withdrawing groups (e.g., 3,5-dichloro in ), which may alter binding to hydrophobic vs. polar receptor pockets.
- Amine Moieties : Ethylpiperazine (target compound) improves solubility compared to unsubstituted piperazine (e.g., ), while diazepane derivatives (e.g., ) show enhanced conformational flexibility for receptor interaction.
Propanamide Derivatives with Aryl Modifications
Variations in the aryl group significantly impact biological activity:
Key Observations :
- Dimethoxyphenyl vs. Dichlorophenyl : The 3,5-dimethoxy group (target compound) may enhance hydrogen bonding and reduce cytotoxicity compared to dichloro-substituted analogs (e.g., ).
- Heterocyclic Additions : Quinazolinyl () or pyrazolopyrimidinyl () groups introduce planar structures for intercalation or enzyme inhibition, differing from the target compound’s linear ethylpiperazine chain.
Biological Activity
N-(3,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a dimethoxyphenyl group, an ethylpiperazine moiety, and a propanamide backbone. The presence of these functional groups is crucial for its interaction with biological targets.
Antitumor Activity
Research has indicated that derivatives of this compound possess significant antitumor properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In particular:
- MCF7 (breast cancer) : Exhibited a growth inhibition (GI50) of 3.79 µM.
- NCI-H460 (lung cancer) : Showed a GI50 of 42.30 µM.
These findings suggest that modifications to the core structure can enhance cytotoxic effects against specific cancer types .
Anti-inflammatory Effects
The compound's anti-inflammatory potential is also noteworthy. Studies have demonstrated that nitrogen-containing heterocycles, akin to this compound, can effectively interact with inflammatory pathways. The introduction of electron-withdrawing groups has been linked to increased lipophilicity and enhanced anti-inflammatory activity .
The biological activity of this compound is thought to involve several mechanisms:
- DNA Interaction : The compound may engage in hydrogen bonding with DNA, potentially leading to interference with replication and transcription processes.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The ethylpiperazine component suggests possible interactions with neurotransmitter receptors, which could modulate pain and inflammation responses.
Study 1: Cytotoxicity Assessment
A comparative study evaluated the cytotoxic effects of various derivatives against Hep-2 (laryngeal cancer) and P815 (mouse mastocytoma) cell lines. The results indicated that compounds related to this compound exhibited IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL, highlighting their potential as anticancer agents .
| Compound | Cell Line | IC50 (mg/mL) |
|---|---|---|
| A | Hep-2 | 3.25 |
| B | P815 | 17.82 |
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of similar compounds in models of neuroinflammation. The study found that these compounds significantly reduced pro-inflammatory cytokine levels, suggesting their potential utility in treating neurodegenerative diseases .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(3,5-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide?
Optimizing synthesis involves:
- Reaction condition adjustments : Temperature, solvent polarity, and catalyst selection significantly impact yield. For example, microwave-assisted synthesis can enhance reaction efficiency via uniform heating .
- Purification strategies : Normal-phase chromatography (e.g., ethyl acetate/methanol gradients) or amine-specific columns improve purity, as demonstrated in structurally similar piperazine derivatives .
- Intermediate monitoring : Use NMR spectroscopy to confirm intermediate structures and minimize side reactions .
Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate molecular structure and substituent positioning (e.g., δ 7.48 ppm for aromatic protons in analogs) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities .
- Chromatography : HPLC or TLC monitors reaction progress and purity, with solvent gradients tailored to the compound’s polarity .
Q. How can researchers design initial biological activity assays for this compound?
- Target selection : Prioritize receptors with structural homology to known piperazine-based ligands (e.g., dopamine or serotonin receptors) .
- In vitro binding assays : Radioligand displacement studies using cell membranes expressing target receptors.
- Dose-response curves : Establish EC₅₀/IC₅₀ values to quantify potency, referencing protocols for analogous piperazine derivatives .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives with improved selectivity?
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide substituent modifications for target binding .
- Molecular docking : Simulate interactions with receptor binding pockets (e.g., dopamine D3 receptor) to prioritize analogs with higher affinity .
- Machine learning : Train models on existing bioactivity data to forecast structure-activity relationships (SAR) .
Q. What methodologies address contradictory bioactivity data across experimental models?
- Cross-validation : Replicate assays in orthogonal systems (e.g., cell-based vs. ex vivo tissue models) to rule out model-specific artifacts .
- Meta-analysis : Aggregate data from structurally related compounds to identify trends in substituent effects on activity .
- Pharmacokinetic profiling : Assess metabolic stability and blood-brain barrier penetration to differentiate intrinsic activity from bioavailability limitations .
Q. How can researchers design selective analogs targeting specific receptor subtypes?
- Substituent modulation : Replace the ethyl group on the piperazine ring with bulkier or electronegative groups (e.g., trifluoromethyl) to alter receptor affinity .
- Scaffold hybridization : Integrate moieties from known selective ligands (e.g., thiophene or quinoline) into the propanamide backbone .
- Functional group mapping : Use SAR studies to identify critical hydrogen-bonding or hydrophobic interactions driving subtype selectivity .
Q. What experimental design principles (DoE) optimize reaction parameters for scaled synthesis?
- Factorial designs : Systematically vary temperature, solvent, and catalyst concentration to identify critical factors affecting yield .
- Response surface methodology (RSM) : Model interactions between variables (e.g., solvent polarity vs. reaction time) to pinpoint optimal conditions .
- Robustness testing : Validate conditions under minor perturbations (e.g., ±5°C temperature fluctuations) to ensure reproducibility .
Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?
- Forced degradation studies : Expose the compound to heat, light, and humidity, then quantify degradation products via LC-MS .
- Long-term stability assays : Store at -20°C, 4°C, and room temperature, periodically testing purity and bioactivity .
- Buffer compatibility : Test solubility and stability in common assay buffers (e.g., PBS, DMSO) to prevent aggregation or hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
